ONO-8711 is a synthetic compound classified as a selective antagonist of the prostaglandin E2 receptor subtype EP1. [, , , , , , , , , , , , , , , , , , ] It is widely used in scientific research to investigate the role of the EP1 receptor in various physiological and pathological processes, particularly in inflammation, pain, and cancer. [, , , , , , , , , , , , , , , , , , ]
ONO-8711 is a selective antagonist of the prostaglandin E2 receptor subtype EP1, which plays a significant role in various physiological and pathological processes, including inflammation and cancer progression. This compound has been studied for its potential chemopreventive effects against several types of cancer, particularly breast and colon cancers. Its ability to inhibit the EP1 receptor is crucial in disrupting the signaling pathways that promote tumor growth.
ONO-8711 was developed by Ono Pharmaceutical Co., Ltd. It is classified as a non-steroidal anti-inflammatory drug (NSAID) and specifically targets the EP1 receptor, which is one of four subtypes of prostaglandin E receptors (EP1-4). The chemical structure of ONO-8711 allows it to function as a competitive antagonist, effectively blocking the action of prostaglandin E2, a key mediator in inflammatory responses and tumorigenesis.
The synthesis of ONO-8711 involves several chemical transformations. The synthetic route typically includes the following steps:
The detailed synthetic pathway may involve oxidation reactions to form sulfoxides or sulfones, reduction reactions to convert sulfonyl groups to sulfinyl or sulfhydryl groups, and nucleophilic substitution reactions at specific sites on the molecule .
The molecular formula for ONO-8711 is C16H20N2O3S, with a molecular weight of approximately 320.41 g/mol. The compound features a complex structure characterized by:
The precise three-dimensional conformation of ONO-8711 is critical for its function as an EP1 antagonist, influencing how it binds to the receptor and blocks its activation by prostaglandin E2 .
ONO-8711 undergoes several types of chemical reactions:
These reactions are significant not only for synthesizing ONO-8711 but also for understanding its reactivity profile in biological systems .
The primary mechanism by which ONO-8711 exerts its effects is through antagonism of the EP1 receptor. By binding competitively to this receptor, ONO-8711 prevents prostaglandin E2 from activating it. This blockade leads to several downstream effects:
This mechanism highlights the importance of the EP1 receptor in cancer biology and demonstrates how selective antagonists like ONO-8711 can disrupt harmful signaling pathways.
ONO-8711 exhibits several notable physical and chemical properties:
These properties are essential for its formulation in experimental settings and therapeutic applications .
ONO-8711 has significant potential applications in scientific research, particularly in oncology:
The compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation in therapeutic contexts aimed at reducing cancer risk or progression .
ONO-8711 (chemical name: 6-[(2R,3S)-3-[[[(4-chloro-2-methylphenyl)sulfonyl]amino]methyl]bicyclo[2.2.2]oct-2-yl]-5Z-hexenoic acid) is a potent and selective competitive antagonist of the prostaglandin E receptor subtype EP1, discovered and developed by Ono Pharmaceutical Co. It emerged from targeted drug design efforts to dissect the specific pathophysiological roles of EP1 receptor signaling. The compound exhibits high-affinity binding to EP1 receptors, with inhibition constants (Kᵢ) of 0.6 nM for human EP1 and 1.7 nM for mouse EP1, demonstrating significant species cross-reactivity [7] [8]. Its molecular structure features a bicyclo[2.2.2]octane core linked to a hexenoic acid chain and a chloro-methylphenylsulfonyl group, which confers specificity for the EP1 receptor’s ligand-binding pocket [8] [10].
Table 1: Binding Affinity Profile of ONO-8711
Receptor Subtype | Species | Kᵢ (nM) | Selectivity vs. Other EP Receptors |
---|---|---|---|
EP1 | Human | 0.6 | >1,000-fold |
EP1 | Mouse | 1.7 | >800-fold |
EP2/EP3/EP4 | Human/Mouse | >10,000 | Not significant |
ONO-8711’s selectivity was rigorously validated in radioligand binding assays using Chinese Hamster Ovary (CHO) cells expressing human prostanoid receptors. It showed negligible activity against other PGE₂ receptor subtypes (EP2, EP3, EP4) or other prostanoid receptors (e.g., FP, IP, TP) even at micromolar concentrations [4] [7]. Functionally, ONO-8711 suppresses PGE₂-induced intracellular Ca²⁺ mobilization (IC₅₀: 0.05–0.22 μM across species) by blocking the Gαq-phospholipase Cβ (PLCβ) pathway [7] [8]. This specificity enabled its use as a pharmacological tool to isolate EP1-mediated effects in complex biological systems.
Prostaglandin E₂ (PGE₂) is a lipid mediator derived from arachidonic acid metabolism via cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases. It exerts diverse physiological and pathological effects through four G-protein-coupled receptors (EP1–EP4), each with distinct signaling cascades:
PGE₂ synthesis escalates dramatically in inflammation and cancer. For example, COX-2 overexpression in colorectal tumors elevates PGE₂ levels, promoting cell proliferation, angiogenesis, and immune evasion. EP1 receptors are overexpressed in epithelial cancers (e.g., colon, oral squamous cell carcinoma), where they amplify oncogenic signaling through β-catenin stabilization, epidermal growth factor receptor (EGFR) transactivation, and sustained MAPK/ERK activation [3] [5] [9]. In neuropathic pain models, PGE₂ binding to neuronal EP1 receptors enhances nociception by sensitizing transient receptor potential vanilloid 1 (TRPV1) channels and increasing spinal cord c-Fos expression, a neural marker of pain [2] [9].
Table 2: Pathophysiological Roles of PGE₂-EP Receptor Signaling
Pathology | Key EP Receptor | Mechanism | Biological Outcome |
---|---|---|---|
Colon carcinogenesis | EP1 | ↑ β-catenin/EGFR; ↑ MAPK/ERK | Cell proliferation; ACF formation |
Neuropathic pain | EP1 | ↑ TRPV1 sensitization; ↑ c-Fos expression | Hyperalgesia; allodynia |
Breast cancer | EP1 | ↑ Cyclin D1; ↓ apoptosis | Tumor growth and metastasis |
Oral carcinogenesis | EP1 | ↑ COX-2/PGE₂ feedback loop | Squamous cell carcinoma development |
The strategic focus on EP1 antagonism for disease modification arises from its central role in bridging inflammation and cancer progression:
Table 3: Preclinical Efficacy of ONO-8711 in Disease Models
Disease Model | Dosing Regimen | Key Outcomes | Proposed Mechanism |
---|---|---|---|
AOM-induced colon cancer (rats) | 400–800 ppm diet × 5 weeks | ↓ ACF by 31%; ↓ proliferation by 66% | EP1/β-catenin axis inhibition |
PhIP-induced breast cancer (rats) | 800 ppm diet × 20 weeks | ↓ Tumor incidence (56% vs. 79% control) | ↓ Cyclin D1; ↑ apoptosis |
4-NQO-induced oral cancer (rats) | 400 ppm diet × 23 weeks | ↓ Tumor incidence (29% vs. 64% control) | ↓ COX-2/PGE₂; ↓ EP1 expression |
Sciatic nerve injury (rats) | Oral; days 8–14 post-injury | ↓ Hyperalgesia/allodynia; ↓ spinal c-Fos⁺ cells | Blocked neuronal EP1 sensitization |
The therapeutic rationale extends beyond direct receptor blockade: ONO-8711 disrupts feed-forward loops where PGE₂ upregulates COX-2 expression, thereby reducing overall prostaglandin burden in tissues [5] [9]. This positions EP1 antagonists as disease-modifying agents in carcinogenesis and neuroinflammation, distinct from symptomatic pain relievers.
Compound Names Mentioned in Text:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7